1-(3-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the sulfonylated intermediate with the ethanone derivative under suitable conditions, often using a catalyst like palladium.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones, or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-((3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-((3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.
Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
1-(3-(1H-Pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzene: Lacks the methyl group on the pyrazole ring.
1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)methanone: Has a methanone group instead of an ethanone group.
Uniqueness: 1-(3-((3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[3-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13(21)14-5-3-7-16(11-14)24(22,23)20-9-4-6-15(12-20)17-8-10-19(2)18-17/h3,5,7-8,10-11,15H,4,6,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZJFYHZLHLCKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.